molecular formula C7H7NO4 B11808830 3-(Allyloxy)isoxazole-5-carboxylic acid

3-(Allyloxy)isoxazole-5-carboxylic acid

Katalognummer: B11808830
Molekulargewicht: 169.13 g/mol
InChI-Schlüssel: OITZURUESWNQJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Allyloxy)isoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allyloxy)isoxazole-5-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkenes. One common method is the reaction of an allyl alcohol with a nitrile oxide generated in situ from a hydroximoyl chloride and a base. The reaction proceeds under mild conditions and yields the desired isoxazole derivative .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve metal-catalyzed cycloaddition reactions. due to the drawbacks associated with metal catalysts, such as high costs and toxicity, there is a growing interest in developing metal-free synthetic routes. These methods are more environmentally friendly and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Allyloxy)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction can lead to the formation of other heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

3-(Allyloxy)isoxazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(Allyloxy)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Allyloxy)isoxazole-5-carboxylic acid is unique due to the presence of the allyloxy group, which can impart different chemical and biological properties compared to other isoxazole derivatives. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C7H7NO4

Molekulargewicht

169.13 g/mol

IUPAC-Name

3-prop-2-enoxy-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C7H7NO4/c1-2-3-11-6-4-5(7(9)10)12-8-6/h2,4H,1,3H2,(H,9,10)

InChI-Schlüssel

OITZURUESWNQJJ-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC1=NOC(=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.